Bicyclo[2.2.1]heptane-2,3-dimethanol is a bicyclic organic compound characterized by its unique structural framework and functional groups. Its molecular formula is , and it has a molecular weight of 156.22 g/mol. This compound is notable for its potential applications in various scientific fields, including organic synthesis and materials science.
Bicyclo[2.2.1]heptane-2,3-dimethanol can be sourced from specialized chemical suppliers or synthesized through various organic reactions. It is often utilized in research settings due to its interesting chemical properties and reactivity patterns.
This compound belongs to the class of bicyclic compounds, specifically within the bicycloalkanes category, which are known for their unique structural characteristics that influence their chemical behavior and reactivity.
The synthesis of bicyclo[2.2.1]heptane-2,3-dimethanol can be achieved through several methods, including:
The reaction conditions often include specific temperatures and solvents that facilitate the formation of the bicyclic structure while maintaining high yields and selectivity.
Bicyclo[2.2.1]heptane-2,3-dimethanol features a rigid bicyclic framework with two hydroxymethyl groups located at the 2 and 3 positions of the bicyclo[2.2.1]heptane structure.
Bicyclo[2.2.1]heptane-2,3-dimethanol can undergo several types of chemical reactions, including:
The mechanisms underlying these reactions are influenced by factors such as temperature, pressure, and the presence of catalysts.
The mechanism of action for bicyclo[2.2.1]heptane-2,3-dimethanol involves its reactivity patterns typical for strained hydrocarbons:
Experimental data indicates that derivatives of bicyclo[2.2.1]heptane exhibit significant biological activity, including genotoxic effects in bacterial cells.
Bicyclo[2.2.1]heptane-2,3-dimethanol is typically a pale-yellow to yellow-brown solid at room temperature and is soluble in common organic solvents.
Bicyclo[2.2.1]heptane-2,3-dimethanol finds applications in several scientific fields:
The construction of the bicyclo[2.2.1]heptane skeleton, a prerequisite for the target dimethanol derivative, has been revolutionized through catalytic isomerization strategies. These methods leverage in situ isomerization to streamline access to key intermediates. As demonstrated in US6841713B2, a highly efficient route involves reacting readily available C₃₋₄ acyclic olefins (e.g., propylene, butylene) with cyclopentadiene. This initial Diels-Alder reaction yields bicyclo[2.2.1]heptene derivatives of general formula (I), where R¹ and R² are H, methyl, or ethyl, with the sum of carbon atoms being 1 or 2 [1].
Table 1: Isomerization Approaches to Bicyclic Heptane Derivatives
Starting Olefin | Cyclopentadiene Adduct (Formula I) | Isomerization Catalyst | Primary Bicyclic Product | Application Relevance |
---|---|---|---|---|
Propylene | 2-Methylbicyclo[2.2.1]hept-2-ene | Acidic Alumino-silicates | 2-Methylene-3-methylbicyclo[2.2.1]heptane | Precursor for functionalization |
Butylene | 2-Ethylbicyclo[2.2.1]hept-2-ene | Zeolites | 2-Ethylidenebicyclo[2.2.1]heptane | Hydroxylation precursor |
Mixed C₃/C₄ | 2,3-Dimethylbicyclo[2.2.1]hept-2-ene | Dual-function Catalysts | 2,3-Dimethylbicyclo[2.2.1]heptane | Direct access to disubstituted core |
The critical advancement lies in the subsequent isomerization step catalyzed by solid acids, particularly crystalline aluminosilicates or zeolites. This catalysis facilitates double-bond migration within the bicyclic structure, producing derivatives like 2-methylene-3-methylbicyclo[2.2.1]heptane, 2,3-dimethylbicyclo[2.2.1]hept-2-ene, 2-ethylidenebicyclo[2.2.1]heptane, and 2-ethylbicyclo[2.2.1]-hept-2-ene (General formulas II-V) [1]. These isomers serve as pivotal precursors for further functionalization to the dimethanol. Notably, the process can be rendered tandem or simultaneous, where the Diels-Alder reaction and isomerization occur in one pot using the same catalyst system, significantly improving atom economy and reducing processing steps compared to traditional multi-step sequences requiring crotonaldehyde [1]. The operational simplicity and use of low-cost olefin feedstocks underscore the industrial viability of this approach for generating gram to kilogram quantities of functionalizable bicyclic cores.
Transforming the hydrocarbon bicyclic framework into the diol necessitates precise oxidative functionalization. Two predominant strategies emerge: direct hydroxylation and stepwise oxidation/reduction.
Vinyl Sulfone Cyclization: An elegant intramolecular approach employs vinyl sulfones as key intermediates for constructing the bicyclic skeleton while simultaneously introducing functional handles. Stereoselective intramolecular Michael reactions of appropriately designed vinyl sulfone precursors enable efficient assembly of the bicyclo[2.2.1]heptane core with embedded functionality amenable to further transformation towards the diol [3]. This method offers significant control over the relative stereochemistry at the bridgehead and bridge carbons, which is crucial for accessing enantiomerically pure dimethanol derivatives.
Dicarboxylic Acid Reduction: The most direct and widely utilized route to the dimethanol involves the reduction of the corresponding bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. Synthesis of the dicarboxylic acid can be achieved via Diels-Alder reactions using acrylic acid derivatives or through oxidative cleavage of suitable unsaturated precursors if available. The reduction step is typically performed using potent hydride sources. Lithium aluminium hydride (LiAlH₄) is the reagent of choice, effecting the conversion of the dicarboxylic acid or its diester directly to the diol in high yield (e.g., 74% as reported) [6]. Alternative reducing agents like diborane (B₂H₆) or borane-dimethyl sulfide complex (BH₃·SMe₂) can also be employed, particularly if ester intermediates are used, offering potential for selective reduction in the presence of other sensitive functionalities.
Table 2: Oxidative/Rereductive Pathways to the Dimethanol
Precursor Route | Key Intermediate | Reduction Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
Diels-Alder + Hydrolysis | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | LiAlH₄, Et₂O, 0°C to reflux | 60-75 | Depends on D-A stereoselectivity |
Vinyl Sulfone Cyclization | Functionalized Bicyclic Sulfone | Reductive Desulfurization then LiAlH₄ | 40-55 (overall) | High relative stereocontrol from Michael step |
Diester from Dicarboxylic Acid | Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | LiAlH₄, THF, 0°C to reflux | 70-85 | Retention of configuration at chiral centers |
The dicarboxylic acid reduction route is particularly valued for its reliability and scalability, readily providing hundreds of milligrams to multi-gram quantities of the diol, essential for ligand development and materials synthesis [6].
The presence of multiple stereogenic centers within bicyclo[2.2.1]heptane-2,3-dimethanol necessitates precise stereochemical control for applications in asymmetric catalysis and chiral materials. Several sophisticated strategies have been developed:
Chiral Organocatalysis for Desymmetrization: Enantiotopic functional group differentiation is a powerful tactic. Highly enantioselective formal [4+2] cycloadditions catalyzed by chiral tertiary amines enable the construction of the bicyclic core with simultaneous introduction of functional groups and establishment of bridgehead chirality. For example, reactions between α′-ethoxycarbonyl cyclopentenones and nitroolefins, mediated by catalysts like bifunctional thiourea-tertiary amine derivatives, yield complex bicyclo[2.2.1]heptane carboxylates with exceptional enantioselectivity (up to 99% ee) and moderate to good diastereoselectivity (up to 7.1:1 dr) [5]. These carboxylates serve as advanced intermediates that can be elaborated through decarboxylation, functional group interconversion, and reduction sequences to access enantiopure dimethanol derivatives. The stereochemical outcome is highly sensitive to the catalyst structure and reaction conditions (solvent, temperature), allowing optimization for specific target configurations.
Ligand-Directed Asymmetric Catalysis: Enantiopure dimethanol derivatives themselves function as highly effective chiral ligands. The most prominent example is the use of (1S,2R,3R,4R)-α,α,α′,α′-Tetraphenylbicyclo[2.2.1]heptane-2,3-dimethanol (and its enantiomer) in titanium complexes. These complexes catalyze the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols with enantiomeric excesses up to 97.7% [6]. The exceptional performance stems from the rigid, well-defined chiral pocket created by the bicyclic diol framework and the diphenylmethanol groups, which precisely orient the titanium center and the substrates. This application underscores the dimethanol's value not just as a target molecule but as a tool for creating other enantiopure compounds.
Resolution and Chiral Pool Utilization: Classical resolution of the diol (e.g., via diastereomeric salt formation of intermediates like the dicarboxylic acid) or exploitation of chiral starting materials (e.g., terpene-derived cyclopentadiene equivalents) remain viable options, particularly for accessing specific natural product-related stereoisomers. While potentially less efficient than catalytic asymmetric synthesis, these methods provide access to stereoisomers complementary to those obtained via organocatalysis.
Table 3: Enantioselectivity in Organocatalytic Bicyclic Synthesis
Nitroolefin Substituent (Electrophile) | Catalyst | Temperature (°C) | dr | ee (%) |
---|---|---|---|---|
3-NO₂C₆H₄ (Electron-deficient) | C | -40 | 4.2:1 | 99 |
4-CF₃C₆H₄ (Electron-deficient) | C | -40 | 4.2:1 | 97 |
4-BrC₆H₄ (Electron-deficient) | C | -40 | 3.5:1 | 97 |
C₆H₅ (Neutral) | C | -40 | 3.2:1 | 94 |
4-MeOC₆H₄ (Electron-rich) | C | -40 | 2.0:1 | 92 |
β-n-Butyl (Alkyl) | Modified C | -40 | >20:1 | 96 |
The continuous refinement of organocatalysts and metal-ligand complexes promises further enhancements in the efficiency and selectivity of enantiopure bicyclo[2.2.1]heptane-2,3-dimethanol synthesis, solidifying its role in advanced synthetic applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3